2'-O-Methyl-4-thiouridine
Description
2'-O-Methyl-4-thiouridine (CAS: 34218-80-9) is a modified nucleoside analog with a molecular formula of C₁₀H₁₄N₂O₅S and a molecular weight of 274.29 g/mol . Structurally, it features a 2'-O-methyl modification on the ribose sugar and a sulfur substitution at the 4th position of the uracil base (replacing oxygen). This dual modification enhances its stability and alters its base-pairing properties compared to canonical uridine .
The compound is primarily utilized in biomedical research, particularly in studies targeting cancer mechanisms. As a purine nucleoside analog, it exhibits antitumor activity by inhibiting DNA synthesis and inducing apoptosis in malignant cells . Storage recommendations include maintaining the compound at −20°C in powder form for long-term stability .
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O5S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18) |
InChI Key |
MTALOLIXKLKPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=S)NC2=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-4-thiouridine typically involves multiple steps. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl-4-thiouridine are not widely documented, the general approach involves large-scale synthesis using automated oligonucleotide synthesizers. These machines can efficiently produce modified nucleosides by employing standard phosphoramidite chemistry .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl-4-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the 4-thio group makes it particularly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide can oxidize the sulfur atom.
Reduction: Reducing agents such as dithiothreitol can reduce disulfide bonds formed with 2’-O-Methyl-4-thiouridine.
Substitution: Iodoacetamide is commonly used for alkylation reactions involving the sulfur atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while alkylation can result in various alkylated derivatives .
Scientific Research Applications
Structural Stability and Nuclease Resistance
One of the primary applications of 2'-O-methyl-4-thiouridine is its ability to enhance the stability of RNA molecules. Research indicates that the incorporation of 2'-O-methyl modifications significantly increases the resistance of RNA to nucleases, which are enzymes that degrade RNA. For instance, studies have shown that this compound exhibits a half-life of over 24 hours against S1 nuclease and 79.2 minutes against SVPD, demonstrating its robust stability in biological environments . This property is crucial for developing therapeutic oligonucleotides that require prolonged activity within biological systems.
Applications in Antisense Oligonucleotides
The incorporation of this compound into antisense oligonucleotides has been shown to improve hybridization properties and specificity. The modification enhances binding affinity to target RNA sequences, thus increasing the efficacy of antisense therapies aimed at silencing specific genes . For example, studies have demonstrated that replacing uridine with 2-thiouridine in oligonucleotides can significantly improve binding selectivity between matched and mismatched RNA duplexes, which is essential for effective gene regulation .
Use in RNA Interference and Microarray Technologies
In RNA interference (RNAi) applications, this compound-modified oligonucleotides are utilized to enhance the specificity and efficiency of small interfering RNAs (siRNAs). The structural modifications allow for better discrimination between similar RNA targets, which is critical in therapeutic settings where off-target effects must be minimized . Additionally, microarray technologies often employ short 2'-O-methyl-oligonucleotides to study RNA secondary structures, facilitating insights into gene expression and regulation mechanisms .
Therapeutic Potential in Cancer Treatment
The therapeutic potential of this compound extends to cancer treatment. Modified oligonucleotides incorporating this compound have been explored for their ability to induce apoptosis in cancer cells by targeting oncogenes or inhibiting tumor suppressor genes. The enhanced stability and binding affinity provided by the modification contribute to more effective delivery and action of these therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
These findings illustrate the versatility of this compound in various biomedical applications.
Mechanism of Action
The mechanism by which 2’-O-Methyl-4-thiouridine exerts its effects involves its incorporation into RNA molecules. The presence of the sulfur atom and the methyl group can influence the RNA’s secondary structure, stability, and interactions with proteins. These modifications can enhance the binding affinity of RNA to its targets and protect it from enzymatic degradation .
Comparison with Similar Compounds
2'-O-Methyluridine
- Structural Differences : Lacks the 4-thio modification, retaining oxygen at the 4th position of uracil. This reduces its reactivity with sulfur-binding proteins and limits its ability to disrupt DNA/RNA synthesis via thiol-mediated mechanisms .
- Functional Implications: Primarily used as a stabilizing agent in synthetic RNA oligonucleotides due to its 2'-O-methyl group, which confers nuclease resistance.
5'-O-DMTr-5-phenyldiazenyl-2'-deoxyuridine
- Structural Differences : Contains a 5'-dimethoxytrityl (DMTr) protecting group and a phenyldiazenylphenylethynyl substituent, making it significantly bulkier. These modifications are designed for controlled chemical synthesis rather than biological activity .
- Functional Implications : Used in solid-phase oligonucleotide synthesis to block premature elongation. Its large substituents prevent unintended base pairing, contrasting with this compound, which retains base-pairing capabilities modified by sulfur .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2'-O-Methyl-4-thiouridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step nucleoside modifications. Key steps include:
- Protection/deprotection strategies : Use of reagents like β-D-ribofuranose derivatives and TMSOTf for selective 2'-O-methylation .
- Thiolation : Incorporation of the 4-thio group via cysteine derivatives under controlled pH and temperature (e.g., 60°C, NaOH) to prevent side reactions .
- Purification : Silica gel chromatography or HPLC to isolate the product, with yields influenced by stoichiometric ratios and solvent selection (e.g., CH₃CN vs. DMF) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for confirming methyl and thiol group positions (e.g., δ 3.4 ppm for 2'-O-methyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (m/z 274.29) .
- HPLC : Reverse-phase C18 columns with UV detection at 260 nm to assess purity and stability .
Q. What are the established protocols for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer :
- Temperature Studies : Accelerated degradation tests at −20°C (recommended storage) vs. 25°C, monitored via HPLC over 30 days .
- pH Stability : Incubation in buffers (pH 4–9) to identify degradation products, with LC-MS for structural elucidation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different cell lines?
- Methodological Answer :
- Comparative Assays : Parallel testing in leukemia (e.g., Jurkat) vs. solid tumor (e.g., HeLa) cell lines under standardized conditions (e.g., 48-hr exposure, 10 µM dose) .
- Meta-Analysis : Systematic review of literature to identify confounding variables (e.g., cell cycle synchronization methods) .
Q. What experimental strategies are recommended for elucidating the dual mechanisms of DNA synthesis inhibition and apoptosis induction by this compound?
- Methodological Answer :
- DNA Incorporation Assays : Radiolabeled thymidine uptake studies to quantify inhibition .
- Caspase Activation Profiling : Flow cytometry with FITC-Annexin V/PI staining to map apoptotic pathways .
- Transcriptomic Analysis : RNA-seq to identify downstream targets (e.g., p53, Bcl-2) .
Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with DNA polymerase β or apoptotic regulators .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values from cytotoxicity assays .
Contradiction Analysis and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
